molecular formula C19H14N2O5S B259435 ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate

ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate

Cat. No. B259435
M. Wt: 382.4 g/mol
InChI Key: LLHZHHQTAHROSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate has potential applications in various scientific fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. In material science, it can be used as a building block for the synthesis of various organic materials. In organic chemistry, it can be used as a reagent for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and Alzheimer's disease progression.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate can induce apoptosis (cell death) in cancer cells and reduce the accumulation of amyloid-beta (a protein associated with Alzheimer's disease) in the brain. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate in lab experiments is its high purity and stability. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the research and development of ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate. One direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to optimize its synthesis method and improve its efficacy and safety.

Synthesis Methods

The synthesis of ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate involves the reaction of 3-methylthiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of a base. The resulting intermediate is then treated with 3-(1-oxo-1H-isochromen-3-yl)acrylic acid chloride to obtain the final product.

properties

Product Name

ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(1-oxoisochromene-3-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H14N2O5S/c1-3-25-19(24)15-10(2)13(9-20)17(27-15)21-16(22)14-8-11-6-4-5-7-12(11)18(23)26-14/h4-8H,3H2,1-2H3,(H,21,22)

InChI Key

LLHZHHQTAHROSB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C#N)C

Origin of Product

United States

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